4-Bromo-2-oxoindoline-3-carbaldehyde
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Overview
Description
4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde typically involves the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with potential biological activities.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include hydrazine hydrate for reductions and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
2,3-Dihydro-1H-indole: Known for its applications in organic synthesis and medicinal chemistry.
The uniqueness of 4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6BrNO2 |
---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
4-bromo-2-oxo-1,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-8(6)5(4-12)9(13)11-7/h1-5H,(H,11,13) |
InChI Key |
DZKMHXCBSNIBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)C=O)C(=C1)Br |
Origin of Product |
United States |
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